N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide
Description
N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a benzodioxole moiety fused with an indazole ring, which is further substituted with a nitro group and a carboxamide group. This combination of functional groups imparts the compound with distinctive chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-15(17-9-1-2-12-13(4-9)24-7-23-12)11-5-10(19(21)22)3-8-6-16-18-14(8)11/h1-6H,7H2,(H,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNYRJPWXGPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide typically involves multi-step chemical processes One common method includes the Pd-catalyzed C-N cross-coupling reactionThe resulting intermediate undergoes further reactions to introduce the nitro and carboxamide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The benzodioxole and indazole rings can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole or indazole rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in targeting cancer cells.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide
- 1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique mechanism of action and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
